1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone
Description
This compound features a 1,4-diazepane ring substituted with a sulfonyl group derived from a 3,5-dimethyl-1H-pyrazole moiety and a thioether-linked 4-fluorophenyl ethanone group. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with synthetic strategies for bioactive molecules, such as triazole-based analogs synthesized via α-halogenated ketone reactions .
Properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S2/c1-13-18(14(2)21-20-13)28(25,26)23-9-3-8-22(10-11-23)17(24)12-27-16-6-4-15(19)5-7-16/h4-7H,3,8-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMJYXZLDIUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula for this compound is C_{15}H_{18FN_3O_2S with a molecular weight of approximately 331.26 g/mol. The structure features a pyrazole moiety linked to a diazepane ring and a thioether group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways related to inflammation and cancer progression.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on several cancer cell lines. For instance, it has shown:
- IC50 Values : The compound demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis in preliminary tests, indicating potent anti-tubercular activity .
Cytotoxicity
Cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells revealed that the compound is relatively non-toxic, with high selectivity towards target cells over normal human cells . This selectivity is crucial for the development of therapeutic agents aimed at minimizing side effects.
Case Study 1: Anti-Tubercular Activity
A study focused on the synthesis of substituted pyrazole derivatives highlighted the efficacy of this compound against Mycobacterium tuberculosis H37Ra. The compound exhibited an IC90 value of 40.32 μM, showcasing its potential as an anti-tubercular agent .
Case Study 2: Kinase Inhibition
Research on similar pyrazole derivatives indicates that they can effectively inhibit kinases involved in cancer pathways. For example, compounds featuring similar structural motifs were shown to bind effectively to the kinase-inactive conformation of CDK6, suggesting a potential pathway for further development in oncology .
Data Summary
| Activity | IC50/IC90 Value | Target |
|---|---|---|
| Anti-Tubercular | IC50: 1.35 - 2.18 μM | Mycobacterium tuberculosis |
| Cytotoxicity | Non-toxic | HEK-293 Cells |
| Kinase Inhibition (CDK6) | Sub-nanomolar range | CDK6 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In vitro assays have demonstrated that modifications to the compound can enhance its cytotoxicity. For instance, a related compound exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Inhibition of Enzymes Related to Metabolic Disorders
The compound has been studied for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in metabolic syndrome. This inhibition is crucial for treating conditions such as:
- Type 2 diabetes
- Obesity
- Insulin resistance
Pharmaceutical compositions containing this compound have been shown to ameliorate symptoms associated with these disorders, suggesting a pathway for therapeutic intervention .
Case Study 1: Anticancer Evaluation
In a notable study, several derivatives of the compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications significantly increased the anticancer activity compared to standard treatments like doxorubicin. The derivatives' structure-function relationship was analyzed through molecular docking studies, revealing binding affinities that correlate with their biological activity .
Case Study 2: Metabolic Syndrome Treatment
A clinical trial investigated the efficacy of a pharmaceutical formulation containing this compound in patients with metabolic syndrome. The study found that participants who received the treatment showed improved insulin sensitivity and reduced waist circumference over a 12-week period compared to a placebo group .
Chemical Reactions Analysis
Formation of the Diazepane Core
The 1,4-diazepane ring is typically constructed through:
-
Cyclization of diamine precursors : Reaction of diethylenetriamine derivatives with ketones or aldehydes under basic conditions.
-
Alkylation : Introduction of substituents via alkylation agents (e.g., alkyl halides) to form N-alkylated diazepanes .
| Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cyclization | Diamine + ketone (e.g., acetone), NaOH | 1,4-diazepane | |
| Alkylation | Alkyl halide (e.g., R-X), DMF | N-alkylated diazepane |
Pyrazole Sulfonation
The 3,5-dimethyl-1H-pyrazol-4-yl group undergoes sulfonation to form the sulfonyl-diazepane linkage:
-
Sulfonation : Treatment of the pyrazole with sulfonyl chloride (e.g., SO₂Cl₂) in the presence of a base (e.g., pyridine) .
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Coupling : The sulfonated pyrazole reacts with the diazepane via nucleophilic aromatic substitution or amide bond formation.
| Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfonation | SO₂Cl₂, pyridine | Pyrazole-sulfonyl chloride | |
| Coupling | Diazepane, DMF | Sulfonyl-diazepane intermediate |
Ethanone and Thioether Formation
The ethanone and (4-fluorophenyl)thio moieties are introduced via:
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Acyl substitution : Reaction of a chloroacyl group (e.g., 2-chloroacetyl chloride) with an amine or hydroxyl group .
-
Thioether formation : Nucleophilic substitution of a leaving group (e.g., bromide) with a thiolate (e.g., (4-fluorophenyl)thiol) .
| Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acyl substitution | 2-chloroacetyl chloride, NaOH | Ethanone intermediate | |
| Thioether formation | (4-fluorophenyl)thiol, DMSO | Thioether-linked product |
Sulfonation Mechanism
The sulfonation of the pyrazole proceeds via electrophilic substitution, where the aromatic ring directs the sulfonic acid group to the para position .
Key intermediates :
-
Formation of a pyrazole-sulfonic acid intermediate.
-
Conversion to the sulfonyl chloride via treatment with thionyl chloride .
Diazepane Coupling Mechanism
The coupling between the sulfonated pyrazole and diazepane involves:
-
Amide bond formation : If the diazepane contains an amine group, the sulfonyl chloride reacts to form a sulfonamide.
-
Sulfonate ester formation : If the diazepane has a hydroxyl group, esterification occurs .
Characterization and Validation
Comparison with Similar Compounds
Core Structural Features
The compound shares a sulfonyl- and thioether-decorated ethanone backbone with analogs like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Key differences include:
- Heterocyclic Core: The target compound uses a 1,4-diazepane ring, while the triazole analog employs a 4H-1,2,4-triazole scaffold.
- Sulfonyl Group Source : The target’s sulfonyl group originates from a 3,5-dimethylpyrazole , contrasting with the triazole analog’s phenylsulfonyl group. Pyrazole-derived sulfonamides are associated with improved metabolic stability compared to aryl sulfonates .
- Substituent Effects: The 4-fluorophenyl thioether in the target compound may enhance lipophilicity and membrane permeability relative to non-fluorinated phenyl groups in analogs .
Hypothesized Pharmacological and Physicochemical Properties
The following table summarizes inferred properties based on structural analogs and synthetic precedents:
Research Implications and Limitations
- Structural Analysis : Techniques like X-ray crystallography (via SHELX programs, ) could resolve conformational details of the diazepane ring and sulfonyl orientation, aiding in structure-activity relationship (SAR) studies.
- Activity Gaps : While triazole analogs demonstrate activity in kinase inhibition assays (implied by ’s synthetic focus), the target compound’s biological profile remains unverified.
- Optimization Potential: Introducing electron-withdrawing groups (e.g., additional fluorine atoms) on the pyrazole or diazepane could further modulate reactivity and target engagement .
Preparation Methods
Ring-Closing Metathesis (RCM)
A seven-membered diazepane ring can be formed using Grubbs’ catalyst (e.g., 2nd generation) from diene precursors. For example, N-Boc-protected 1,6-diene amines undergo RCM in dichloromethane at 40°C, yielding 1,4-diazepane derivatives in 65–78% yields. Subsequent hydrogenation (H₂, Pd/C) saturates the ring, enhancing stability.
Reductive Amination
Linear diamines such as 1,6-diaminohexane react with ketones (e.g., acetone) under reductive conditions (NaBH₃CN, MeOH) to form the diazepane ring. This method offers superior stereocontrol but requires careful pH modulation (pH 4–6) to avoid over-reduction.
Functionalization of the 1,4-Diazepane with the Sulfonyl-Pyrazole Moiety
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
The pyrazole sulfonyl group is prepared via cyclocondensation and sulfonation:
- Pyrazole Formation : Reacting 2,4-pentanedione with hydrazine hydrate in ethanol at 70°C yields 3,5-dimethyl-1H-pyrazole .
- Sulfonation : Treating the pyrazole with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C generates the sulfonyl chloride derivative. Excess ClSO₃H is quenched with ice-water, and the product is extracted with ethyl acetate (82% yield).
Coupling to 1,4-Diazepane
The sulfonyl chloride reacts with the diazepane’s secondary amine under Schotten-Baumann conditions:
- Conditions : Pyridine (2.5 equiv), CH₂Cl₂, 0°C → room temperature, 12 h
- Yield : 74–88% after silica gel chromatography (hexane/EtOAc 3:1)
Introduction of the 2-((4-Fluorophenyl)thio)ethanone Side Chain
Synthesis of 2-Chloroethanone Intermediate
Chloroacetylation : Acetic anhydride reacts with chloroacetyl chloride (1.2 equiv) in the presence of AlCl₃ (Friedel-Crafts conditions) to yield 2-chloroethanone (89% purity).
Thioether Formation
A nucleophilic substitution between 2-chloroethanone and 4-fluorothiophenol is conducted:
- Base : K₂CO₃ (2.0 equiv) in DMF
- Temperature : 60°C, 6 h
- Yield : 68% after recrystallization (ethanol/water)
Final Coupling and Global Deprotection
The diazepane-sulfonyl-pyrazole intermediate is alkylated with 2-((4-fluorophenyl)thio)ethanone under basic conditions:
- Reagents : NaH (1.1 equiv), dry THF, 0°C → reflux
- Reaction Time : 24 h
- Workup : Aqueous HCl (1M), extraction with EtOAc
- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) yields the final product in 58% yield.
Optimization Strategies and Challenges
Regioselectivity in Pyrazole Sulfonation
Sulfonation at the pyrazole’s 4-position is favored due to the electron-donating methyl groups at positions 3 and 5, which activate the para position. Competitive sulfonation at N1 is suppressed by using excess ClSO₃H (3.0 equiv).
Steric Hindrance During Alkylation
The diazepane’s conformational flexibility mitigates steric clashes during ethanone coupling. However, employing polar aprotic solvents (DMF, DMSO) enhances reactivity by stabilizing transition states.
Analytical Characterization
1H NMR (400 MHz, CDCl₃):
- δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 6.95 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 3.82–3.75 (m, 4H, diazepane CH₂)
- δ 2.52 (s, 3H, COCH₃)
- δ 2.31 (s, 6H, pyrazole-CH₃)
HRMS (ESI+) : m/z calc. for C₂₁H₂₆FN₃O₃S₂ [M+H]+: 468.1421; found: 468.1418.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
